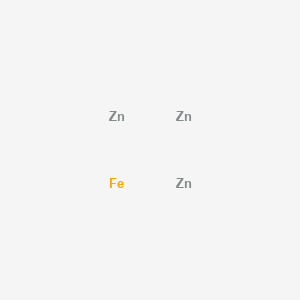

Iron;ZINC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Iron and zinc are two essential metals that play crucial roles in various biological and industrial processes. Iron is a transition metal, commonly found in the Earth’s crust, and is vital for oxygen transport in the blood. Zinc, on the other hand, is a post-transition metal that is essential for numerous enzymatic functions and structural roles in proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iron and zinc compounds can be synthesized through various methods. For instance, organozinc compounds are prepared by reacting zinc metal with alkyl halides under anhydrous conditions . Iron compounds, such as iron oxides, can be synthesized by reacting iron salts with bases under controlled pH conditions .

Industrial Production Methods: Industrially, zinc is produced by roasting zinc sulfide ores to form zinc oxide, which is then reduced with carbon or leached with sulfuric acid and electrolyzed . Iron is primarily produced in blast furnaces where iron ore is reduced with coke to produce pig iron, which is then refined to produce steel .

Analyse Chemischer Reaktionen

Types of Reactions: Iron and zinc undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Zinc reacts with acids to form zinc salts and hydrogen gas .

Common Reagents and Conditions: Common reagents for zinc reactions include hydrochloric acid and sodium hydroxide . For iron, common reagents include oxygen and water for rusting, and carbon monoxide for reduction in blast furnaces .

Major Products Formed: The major products formed from zinc reactions include zinc chloride and zincates . For iron, major products include iron oxides and steel .

Wissenschaftliche Forschungsanwendungen

Iron and zinc compounds have numerous scientific research applications. In chemistry, zinc is used in organozinc reagents for organic synthesis . In biology, zinc is essential for enzyme function and protein structure . Iron is crucial for oxygen transport in hemoglobin and myoglobin . In medicine, zinc is used in supplements and wound healing, while iron is used to treat anemia . Industrially, zinc is used for galvanizing iron to prevent rusting, and iron is used in construction and manufacturing .

Wirkmechanismus

The mechanism of action for zinc involves its role as a cofactor in various enzymatic reactions, where it stabilizes the structure of enzymes and participates in catalytic processes . Iron’s mechanism of action involves its ability to bind and transport oxygen in the blood through hemoglobin . Both metals are involved in redox reactions, where they undergo changes in oxidation states to facilitate biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to zinc include magnesium and cadmium, which also form divalent cations and participate in similar biochemical processes . For iron, similar compounds include cobalt and nickel, which are also transition metals with similar chemical properties .

Uniqueness: Zinc is unique in its ability to stabilize protein structures and participate in a wide range of enzymatic reactions . Iron is unique in its role in oxygen transport and its ability to form various oxidation states, making it versatile in redox reactions .

Eigenschaften

CAS-Nummer |

60383-43-9 |

|---|---|

Molekularformel |

FeZn3 |

Molekulargewicht |

252.0 g/mol |

IUPAC-Name |

iron;zinc |

InChI |

InChI=1S/Fe.3Zn |

InChI-Schlüssel |

KBHZIMBKVBYRIC-UHFFFAOYSA-N |

Kanonische SMILES |

[Fe].[Zn].[Zn].[Zn] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)

![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)

phenylphosphanium](/img/structure/B14597825.png)

![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)